molecular formula C9H14N2 B1627366 N-Methyl-1-(3-pyridinyl)-1-propanamine CAS No. 959239-30-6

N-Methyl-1-(3-pyridinyl)-1-propanamine

Cat. No.: B1627366
CAS No.: 959239-30-6
M. Wt: 150.22 g/mol
InChI Key: JTPWXPRSUHUPPR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "N-Methyl-1-(3-pyridinyl)-1-propanamine" .

Scientific Research Applications

Metamagnetic Materials

One fascinating application involves the synthesis of novel materials, such as the first metamagnetic thiocyanato-bridged one-dimensional nickel(II) complex, characterized by its unique magnetic properties with a Neél temperature (T(N)) of 3.5 K. This discovery opens up new avenues in the study of low-dimensional magnetic systems and their potential technological applications (Chattopadhyay et al., 2007).

Thermophysical Properties

Research into the thermodynamic and thermophysical properties of organic nitrogen compounds, including N-Methyl-1-(3-pyridinyl)-1-propanamine, has provided valuable data for chemical engineering and materials science. These studies offer insights into boiling points, freezing points, critical constants, and other fundamental properties essential for the design and operation of chemical processes (Das et al., 1993).

Antifungal Activity

In the realm of pharmacology, this compound derivatives have been synthesized and evaluated for their antifungal activities. Such compounds show promise in developing new antifungal agents, highlighting the compound's role in contributing to advancements in medical treatments and drug development (Si, 2009).

Catalysis

The compound has been utilized in the synthesis of catalysts, such as those involved in ethylene dimerization. These catalysts, developed using (imino)pyridine palladium(II) complexes, showcase the potential of this compound derivatives in facilitating industrially relevant chemical reactions, contributing to more efficient and selective processes in chemical manufacturing (Nyamato et al., 2015).

Corrosion Inhibition

Another significant application is in the field of materials protection, where derivatives of this compound have been studied as corrosion inhibitors for metals. These studies not only contribute to our understanding of corrosion processes but also aid in the development of more durable and corrosion-resistant materials (Verma et al., 2016).

Future Directions

There is limited information available on the future directions for research involving "N-Methyl-1-(3-pyridinyl)-1-propanamine" .

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-9(10-2)8-5-4-6-11-7-8/h4-7,9-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWXPRSUHUPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597440
Record name N-Methyl-1-(pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-30-6
Record name N-Methyl-1-(pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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